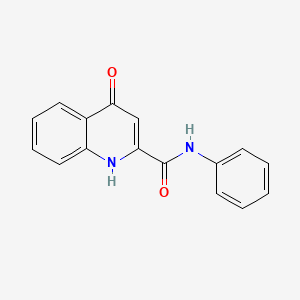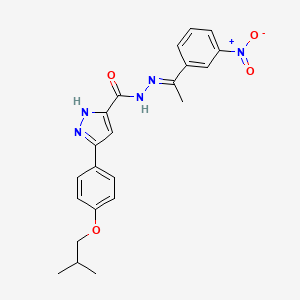
4-hydroxy-N-phenyl-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-phenyl-2-quinolinecarboxamide (laquinimod) is a chemical compound with the following properties:
Chemical Formula: C₁₆H₁₂N₂O₂
CAS Number: 22765-64-6
Linear Formula: C₁₆H₁₂N₂O₂
Laquinimod has been studied primarily for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). it’s essential to note that Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals, and analytical data for this product may not be available .
準備方法
The synthesis of laquinimod involves several steps, with the final step being a high-yielding aminolysis reaction. Specifically:
Synthetic Route: The final step in laquinimod synthesis is the aminolysis reaction of an ester precursor with N-ethylaniline.
Reaction Conditions: Details of the specific reaction conditions are not provided here, but this step leads to the formation of laquinimod.
化学反応の分析
Laquinimod may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. further research would be necessary to explore the specific reactions and their major products.
科学的研究の応用
Laquinimod’s scientific research applications extend beyond its potential use in MS treatment:
Multiple Sclerosis: Laquinimod has been investigated as an oral drug for MS therapy. Its mechanism of action involves immunomodulation and neuroprotection.
Other Fields: While primarily studied in MS, laquinimod’s effects on other diseases or biological processes remain an area of ongoing research.
作用機序
Laquinimod’s mechanism of action is multifaceted:
Immunomodulation: It modulates immune responses, potentially reducing inflammation and autoimmunity.
Neuroprotection: Laquinimod may protect nerve cells and promote neural repair.
類似化合物との比較
Laquinimod stands out due to its unique properties. similar compounds include:
特性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
4-oxo-N-phenyl-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-14(18-13-9-5-4-8-12(13)15)16(20)17-11-6-2-1-3-7-11/h1-10H,(H,17,20)(H,18,19) |
InChIキー |
XAQWUVODURBTOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006338.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)



![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)


